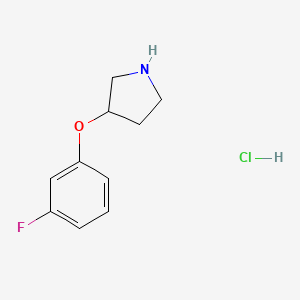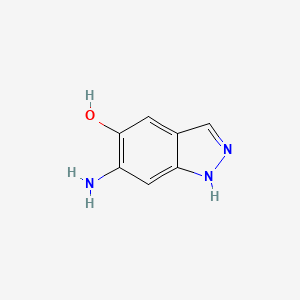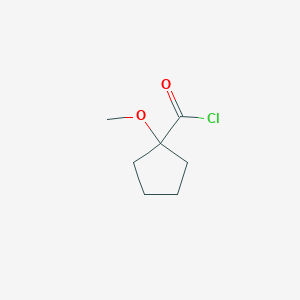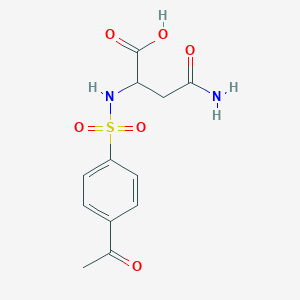
2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid
Vue d'ensemble
Description
2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is a chemical compound with the molecular weight of 271.29. Its IUPAC name is N-[(4-acetylphenyl)sulfonyl]alanine . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves the use of chlorosulfonic acid . The key step of production via the commonly used chlorosulfonic acid routine is the synthesis of p-acetaminobenzenesulfonyl chloride (P-ASC). A large amount of HSO3Cl has to be used in the traditional process, which results in serious environmental problems .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO5S/c1-7(11(14)15)12-18(16,17)10-5-3-9(4-6-10)8(2)13/h2-5,12H,1-2H3,(H,14,15) . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid are not available, similar compounds such as sulfonamides have been synthesized and studied for their antibacterial activities .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 271.29 . .Applications De Recherche Scientifique
Enzyme Inhibition and Antitumor Applications
- Sulfonamide derivatives, including structures similar to 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, have been extensively studied for their antitumor properties. Such compounds are designed and synthesized with the aim of achieving potent antitumor agents with low toxicity. For instance, derivatives containing 5-fluorouracil and nitrogen mustard have shown high antitumor activity and low toxicity, indicating their potential as novel kinds of antitumor drugs Zhaohua Huang, Zhaoliang Lin, Junlian Huang, 2002.
Pharmacological Properties and Drug Development
- The pharmacological properties of compounds structurally related to 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, such as diminazene aceturate, have been studied for their therapeutic potential beyond their original applications. Research has highlighted their potential in treating animal trypanosomiasis, suggesting new pharmacological applications for these compounds, including leishmanicidal, amebicidal, and anti-pneumocystis activities G. L. S. Oliveira, R. Freitas, 2015.
Synthesis and Structural Analysis
- Studies on the synthesis, structure, and evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for anticholinesterase and antioxidant activities have been conducted. These compounds were evaluated for their inhibitory effect against acetylcholinesterase and butyrylcholinesterase activities, as well as for their antioxidant effect, demonstrating the versatility of sulfonamide derivatives in drug development M. Mphahlele, S. Gildenhuys, S. Zamisa, 2021.
Advanced Organic Synthesis Techniques
- The synthesis of sulfonamide derivatives has led to advances in organic synthesis techniques, providing new pathways for creating compounds with potential therapeutic applications. These advances include the development of novel synthetic routes and the exploration of their mechanisms of action, further expanding the utility of sulfonamide derivatives in scientific research E. A. Bliss, P. Long, 1937.
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
For instance, benzenesulfonamides can inhibit carbonic anhydrases, enzymes that play a crucial role in maintaining pH balance in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid . For instance, changes in pH could affect the compound’s ionization state, altering its solubility and ability to interact with its targets. Similarly, high temperatures could increase the compound’s reactivity, while the presence of other molecules could either facilitate or hinder its interactions with its targets.
Propriétés
IUPAC Name |
2-[(4-acetylphenyl)sulfonylamino]-4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-7(15)8-2-4-9(5-3-8)21(19,20)14-10(12(17)18)6-11(13)16/h2-5,10,14H,6H2,1H3,(H2,13,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGGIKOTVXGKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)

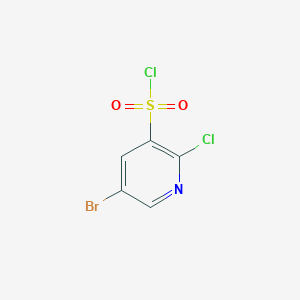

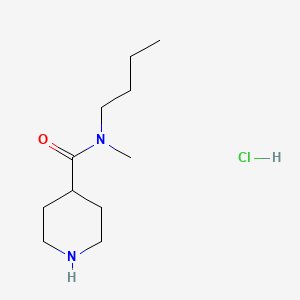
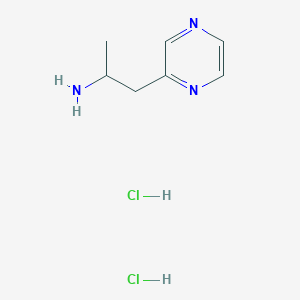
![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)
